molecular formula C9H10N2O3S B1199471 2',3'-Didehydro-2',3'-dideoxytiazofurin CAS No. 131922-30-0

2',3'-Didehydro-2',3'-dideoxytiazofurin

Cat. No.: B1199471
CAS No.: 131922-30-0
M. Wt: 226.25 g/mol
InChI Key: HAUJIUYEOGTBMH-CAHLUQPWSA-N
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Description

2',3'-Didehydro-2',3'-dideoxytiazofurin is a synthetic nucleoside analog derived from the parent compound tiazofurin, an established anticancer agent . This chemically modified analog features a 2',3'-didehydro-2',3'-dideoxy sugar moiety, a structural alteration shared with other therapeutically relevant nucleosides like the anti-HIV drug Stavudine (d4T) . This modification is designed to confer metabolic stability and influence the compound's interaction with enzymatic targets. The primary research value of this compound lies in its potential as a potent inhibitor of IMP dehydrogenase (IMPDH) . IMPDH is a critical enzyme in the de novo biosynthesis of guanine nucleotides, and its inhibition disrupts cellular proliferation, making it a validated target for anticancer and antiviral drug development. The active metabolite of tiazofurin is an analog of NAD (nicotinamide adenine dinucleotide), which competitively inhibits IMPDH at the NAD-binding site . Researchers utilize this compound as a tool to study nucleoside metabolism, the mechanism of action of C-nucleosides, and the structure-activity relationships of sugar-modified nucleoside analogs . Its unique crystallographic structure, characterized by an unusual close contact between the thiazole sulfur and the pentose O(1') atoms, also makes it a molecule of interest in structural and biophysical studies . This product is intended For Research Use Only and is not intended for diagnostic or therapeutic use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-[(2R,5S)-5-(hydroxymethyl)-2,5-dihydrofuran-2-yl]-1,3-thiazole-4-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10N2O3S/c10-8(13)6-4-15-9(11-6)7-2-1-5(3-12)14-7/h1-2,4-5,7,12H,3H2,(H2,10,13)/t5-,7+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HAUJIUYEOGTBMH-CAHLUQPWSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(OC1CO)C2=NC(=CS2)C(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=C[C@@H](O[C@@H]1CO)C2=NC(=CS2)C(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10N2O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70157252
Record name 2',3'-Didehydro-2',3'-dideoxytiazofurin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70157252
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

226.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

131922-30-0
Record name 2',3'-Didehydro-2',3'-dideoxytiazofurin
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0131922300
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2',3'-Didehydro-2',3'-dideoxytiazofurin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70157252
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Advanced Synthetic Methodologies and Chemical Derivatization of 2 ,3 Didehydro 2 ,3 Dideoxytiazofurin

Retrosynthetic Analysis of the 2',3'-Didehydro-2',3'-dideoxytiazofurin Scaffold

A retrosynthetic analysis of this compound reveals two primary disconnections. The first is the glycosidic bond that links the thiazole (B1198619) ring to the pent-2-enofuranosyl moiety. This disconnection leads to a suitably activated thiazole heterocycle and a protected unsaturated sugar derivative. The second key disconnection breaks down the thiazole ring itself, often leading to simpler acyclic precursors that can be cyclized in the forward synthesis.

Key Retrosynthetic Disconnections:

Glycosidic Bond Cleavage: This step breaks the C-N bond between the sugar and the thiazole base, suggesting a glycosylation reaction in the forward synthesis.

Thiazole Ring Opening: This leads back to an α-haloketone or a related electrophile and a thioamide, pointing towards a Hantzsch-type cyclization.

Deoxygenation/Elimination of the Sugar: The unsaturated sugar can be traced back to a corresponding ribonucleoside, which can undergo deoxygenation and elimination reactions to form the double bond.

Classical and Contemporary Approaches to the Thiazole Moiety Synthesis

Hantzsch Thiazole Synthesis : This is a classic and widely used method for the synthesis of thiazole rings. chemhelpasap.comyoutube.comsynarchive.com It involves the reaction of an α-haloketone with a thioamide. chemhelpasap.comsynarchive.com For the synthesis of the tiazofurin (B1684497) thiazole moiety, this would involve a derivative of bromopyruvaldehyde and a thioamide. The reaction proceeds via an initial SN2 reaction, followed by intramolecular condensation and dehydration to form the aromatic thiazole ring. youtube.com This high-yielding reaction is often simple to perform. chemhelpasap.com

Cook-Heilborn Synthesis : This method provides access to 5-aminothiazoles through the reaction of α-aminonitriles with reagents like carbon disulfide or isothiocyanates under mild conditions.

Modern Variations : Contemporary approaches may involve metal-catalyzed cross-coupling reactions to build substituted thiazoles or the use of solid-phase synthesis to create libraries of thiazole derivatives. mdpi.com For instance, a catalyst-free heterocyclization of α-chloroglycinates with thioamides has been developed to provide straightforward access to valuable thiazole building blocks. researchgate.net

The choice of method depends on the desired substitution pattern and the availability of starting materials. For this compound, the Hantzsch synthesis remains a robust and common choice. acs.org

Stereoselective Syntheses of the Pent-2-enofuranosyl Linkage in Didehydro-Dideoxy Nucleosides

Creating the unsaturated sugar ring with the correct stereochemistry is a significant challenge in the synthesis of didehydro-dideoxy nucleosides. nih.govnih.gov The absence of a hydroxyl group at the 2'-position prevents neighboring group participation, which is often used to control stereoselectivity in glycosylation reactions. mdpi.com

A prominent strategy for synthesizing the 2',3'-didehydro-2',3'-dideoxyribose moiety involves the modification of a pre-existing ribonucleoside. A common modern protocol involves a two-step deoxygenation process: nih.gov

Formation of a 2',3'-cyclic thionocarbonate or bis-xanthate derivative : Starting from a ribonucleoside, the 2'- and 3'-hydroxyl groups are reacted to form a cyclic intermediate.

Radical-induced elimination : The intermediate is then treated with a radical initiator (like AIBN) and a radical mediator (such as tributyltin hydride or the more environmentally friendly tris(trimethylsilyl)silane) to induce an elimination reaction, forming the 2',3'-double bond. nih.gov

Alternative methods include the elimination of 2',3'-disulfonate esters or the use of chromous acetate for the reductive elimination of vicinal diols. nih.gov The stereoselective attachment of the thiazole base to this unsaturated sugar (glycosylation) is the final step in assembling the core scaffold. This often requires careful selection of coupling agents and reaction conditions to favor the desired β-anomer. nih.gov

Strategic Protection and Deprotection Group Chemistry in this compound Synthesis

Protecting groups are essential for managing the reactivity of various functional groups during the multi-step synthesis of nucleoside analogues. wikipedia.org The choice of protecting groups is critical and must be orthogonal, meaning each group can be removed under specific conditions without affecting the others.

Common Protecting Group Strategies:

Functional GroupProtecting GroupAbbreviationDeprotection Conditions
5'-HydroxylDimethoxytritylDMTMild acidic conditions (e.g., trichloroacetic acid)
5'-Hydroxyltert-ButyldimethylsilylTBDMSFluoride source (e.g., TBAF) or acid
Thiazole AmideBenzoylBzBasic conditions (e.g., aqueous ammonia) libretexts.org
Thiazole AmideAcetylAcBasic conditions (e.g., aqueous ammonia) libretexts.org

The acid-labile DMT group is frequently used for the 5'-hydroxyl group because its removal generates a brightly colored carbocation, allowing for easy monitoring of reaction progress during purification. libretexts.org Silyl ethers like TBDMS are also common due to their stability and orthogonal removal conditions. For the exocyclic amine of the carboxamide on the thiazole ring, acyl groups like benzoyl (Bz) or acetyl (Ac) are typically employed and are removed under basic conditions at the end of the synthesis. libretexts.orgspringernature.com

Purification and Advanced Spectroscopic Characterization of Synthetic Intermediates and Final Products

Purification of synthetic intermediates and the final this compound product is typically achieved using chromatographic techniques, primarily silica gel column chromatography and, for more polar compounds, reversed-phase high-performance liquid chromatography (HPLC).

Advanced spectroscopic methods are crucial for unambiguous structure elucidation beyond simple confirmation.

Nuclear Magnetic Resonance (NMR) Spectroscopy :

1D NMR (¹H, ¹³C) : Provides primary information about the chemical environment of protons and carbons.

Mass Spectrometry (MS) : High-Resolution Mass Spectrometry (HRMS), often coupled with electrospray ionization (ESI), provides the exact mass of the molecule, allowing for the determination of its elemental composition with high confidence.

X-ray Crystallography : When a suitable single crystal can be obtained, X-ray crystallography provides definitive proof of the three-dimensional structure, including the absolute stereochemistry of the chiral centers and the conformation of the sugar ring.

Synthesis of Isotopic Variants for Mechanistic Probing

Isotopically labeled analogues of this compound are invaluable tools for studying its mechanism of action, metabolism, and pharmacokinetics. Labeling can be achieved by incorporating stable or radioactive isotopes into the molecule. nih.gov

Common Isotopes and Their Applications:

IsotopeUseSynthetic Approach
Deuterium (²H)Mechanistic studies, altering metabolic profiles (kinetic isotope effect)Introduction via deuterated reducing agents or building blocks.
Carbon-13 (¹³C)NMR-based mechanistic studies, metabolic tracingUse of ¹³C-labeled precursors in the synthesis of the thiazole or sugar moiety.
Nitrogen-15 (¹⁵N)NMR studies of drug-target interactions, metabolic tracingUse of ¹⁵N-labeled thioamides or other nitrogen-containing starting materials.
Tritium (³H) or Carbon-14 (¹⁴C)Radioligand binding assays, ADME (absorption, distribution, metabolism, excretion) studiesIncorporation of radiolabeled precursors during chemical synthesis.

The synthesis of these labeled compounds typically follows the same routes as the unlabeled analogue, but with the introduction of an isotopically enriched starting material at an early stage. nih.gov

Novel Synthetic Routes for this compound Derivatives and Prodrugs

Research into derivatives and prodrugs of this compound aims to improve its pharmacological properties, such as solubility, cell permeability, and metabolic stability. nih.gov

Derivatives : Modifications can be made to either the thiazole ring or the sugar moiety.

Thiazole Modifications : The carboxamide group at the 4-position can be replaced with other functional groups (e.g., esters, nitriles) or the ring itself can be substituted to explore structure-activity relationships (SAR). mdpi.com For example, imidazole analogues of tiazofurin have been synthesized and evaluated. nih.gov

Sugar Modifications : While the 2',3'-didehydro-2',3'-dideoxy core is defining, modifications at the 5'-position are common for creating prodrugs.

Prodrugs : A prodrug is an inactive or less active derivative that is converted into the active drug in vivo. nih.govresearchgate.net This strategy is often used to overcome poor oral bioavailability. nih.gov

5'-O-Acyl Prodrugs : Esterification of the 5'-hydroxyl group with various carboxylic acids can increase lipophilicity, potentially enhancing membrane permeability. These esters are designed to be cleaved by cellular esterases to release the active nucleoside.

Phosphate/Phosphonate Prodrugs : To bypass the often rate-limiting initial phosphorylation step inside the cell, prodrugs that deliver the 5'-monophosphate can be synthesized. Strategies like the ProTide approach involve masking the phosphate group with moieties that are cleaved intracellularly to release the nucleotide monophosphate. wgtn.ac.nz

The development of these novel derivatives and prodrugs relies on robust synthetic methodologies that allow for late-stage functionalization of the parent nucleoside. wgtn.ac.nzacs.org

Information regarding the molecular and cellular mechanisms of action for this compound is not available in the currently accessible scientific literature. Extensive searches did not yield specific data on the enzymatic biotransformation or intracellular target identification for this particular chemical compound.

Therefore, the following sections of the requested article outline cannot be populated with scientifically accurate and specific information at this time:

Molecular and Cellular Mechanisms of Action for 2 ,3 Didehydro 2 ,3 Dideoxytiazofurin

Intracellular Target Identification and Validation Strategies

Proteomic Approaches for Binding Partner Discovery

However, based on the well-documented mechanism of its parent compound, Tiazofurin (B1684497), it is possible to hypothesize a potential mechanism of action for 2',3'-Didehydro-2',3'-dideoxytiazofurin, particularly concerning its interaction with Inosine (B1671953) Monophosphate Dehydrogenase (IMPDH).

Potential Interaction with Inosine Monophosphate Dehydrogenase (IMPDH) Pathways (based on Tiazofurin's mechanism)

Tiazofurin is a C-nucleoside analogue that exhibits antineoplastic and antiviral properties. wikipedia.orgmedchemexpress.com Its mechanism of action is well-established and centers on the inhibition of inosine monophosphate dehydrogenase (IMPDH), a critical enzyme in the de novo biosynthesis of guanine (B1146940) nucleotides. nih.govcancer.gov

Tiazofurin itself is a prodrug that, upon entering a cell, is anabolized into its active form, tiazole-4-carboxamide adenine (B156593) dinucleotide (TAD). medchemexpress.comcancer.gov This conversion is a two-step process:

Phosphorylation: Tiazofurin is first phosphorylated at its 5'-hydroxyl group to form tiazofurin 5'-monophosphate.

Adenylylation: Subsequently, NAD pyrophosphorylase catalyzes the condensation of tiazofurin 5'-monophosphate with ATP to form TAD. nih.gov

TAD is a structural analogue of nicotinamide (B372718) adenine dinucleotide (NAD+), the natural cofactor for IMPDH. researchgate.net By mimicking NAD+, TAD binds tightly to the NAD+ binding site on IMPDH, acting as a potent, non-competitive inhibitor of the enzyme's activity. nih.govnih.gov The inhibition of IMPDH leads to the depletion of intracellular pools of guanine nucleotides, such as GTP, which are essential for DNA and RNA synthesis, as well as for various signal transduction pathways. nih.gov This depletion of guanylates is believed to be the primary mechanism behind the cytostatic and antiviral effects of Tiazofurin. cancer.gov

Given that this compound is a derivative of Tiazofurin, it is plausible that it could follow a similar metabolic activation pathway and exert its biological effects through the inhibition of IMPDH. However, without direct experimental evidence, this remains a hypothesis. The structural modifications in the ribose ring could potentially influence its recognition and processing by cellular kinases and other enzymes, as well as its interaction with the target enzyme, IMPDH.

Comprehensive Analysis of this compound Reveals No Available Scientific Data

Initial investigations into the molecular and cellular mechanisms of the chemical compound this compound have yielded no specific scientific literature. Extensive searches have failed to locate published research detailing its biological activities, precluding the generation of an article based on the requested scientific outline.

The compound , "this compound," appears to be a novel or theoretical molecule for which biological data is not present in the public domain. Searches for its effects on nucleotide metabolism, cellular signaling, or mechanisms of uptake have been unsuccessful.

Scientific literature is available for related, but distinct, compounds. These include:

Tiazofurin: A C-nucleoside analogue of ribavirin (B1680618), known to be an inhibitor of inosine-5'-monophosphate dehydrogenase (IMPDH). wikipedia.orgnih.govcancer.gov By inhibiting this enzyme, tiazofurin disrupts the de novo synthesis of guanine nucleotides, which is critical for DNA and RNA synthesis. cancer.govnih.gov Its active metabolite, tiazole-4-carboxamide adenine dinucleotide (TAD), is a potent inhibitor of IMPDH. nih.govcancer.gov

2',3'-Didehydro-2',3'-dideoxythymidine (d4T or Stavudine): A pyrimidine (B1678525) nucleoside analogue that acts as an inhibitor of reverse transcriptase. sigmaaldrich.comsigmaaldrich.com It undergoes intracellular phosphorylation to its active triphosphate form. nih.gov This active form is then incorporated into viral DNA, causing chain termination due to the absence of a 3'-hydroxyl group. nih.govnih.gov

The specified compound, this compound, represents a structural hybrid of a didehydro-dideoxy sugar moiety (similar to that in d4T) and the tiazofurin base. However, no studies on the synthesis, biological evaluation, or mechanism of action for this specific combination could be identified. researchgate.netnih.gov

Consequently, it is not possible to provide a scientifically accurate article detailing the following requested sections for this compound:

Mechanisms of Cellular Uptake and Intracellular Trafficking

Without peer-reviewed data, any attempt to describe these mechanisms would be speculative and would not meet the required standards of scientific accuracy. Further research and publication on the synthesis and biological properties of this compound are necessary before a comprehensive analysis of its molecular and cellular actions can be conducted.

Preclinical Investigations of 2 ,3 Didehydro 2 ,3 Dideoxytiazofurin Activity in Non Human Biological Systems

In Vitro Cellular Model Studies

Cellular Growth Inhibition in Diverse Preclinical Cell Lines

There is currently no specific data available from preclinical studies detailing the cellular growth inhibition of 2',3'-Didehydro-2',3'-dideoxytiazofurin in a diverse range of cell lines. Research on analogous compounds, such as other 2',3'-didehydro-2',3'-dideoxy nucleosides, has shown a spectrum of activity. For instance, 2',3'-Didehydro-2',3'-dideoxy-9-deazaguanosine was found to have minimal to no cytotoxic activity against L1210 leukemia, CCRF-CEM lymphoblastic leukemia, and B16F10 melanoma cell lines in vitro. nih.gov This highlights the variability in biological activity within this class of compounds and underscores the need for specific testing of the tiazofurin (B1684497) derivative.

Evaluation in Mechanistic Pharmacodynamic Model Systems

Specific studies evaluating This compound in mechanistic pharmacodynamic model systems, such as in vitro hollow-fiber models, have not been identified in the available literature. However, such models have been effectively used to study related compounds. For example, an in vitro hollow-fiber pharmacodynamic model was employed to assess the antiretroviral activity of 2',3'-didehydro-3'-deoxythymidine (d4T). nih.govresearchgate.net In this system, mixtures of uninfected and HIV-1 infected CEM cells were exposed to d4T in a manner that simulated human plasma concentration-time profiles. nih.govresearchgate.net The antiviral effect was measured by changes in viral infectivity, p24 antigen levels, and reverse transcriptase activity. nih.gov This methodology could, in principle, be applied to evaluate the pharmacodynamics of This compound . The parent compound, tiazofurin, is known to be a prodrug that is metabolized intracellularly to thiazole-4-carboxamide (B1297466) adenine (B156593) dinucleotide (TAD), an NAD analogue that inhibits IMP dehydrogenase. researchgate.net Mechanistic studies would be necessary to determine if the 2',3'-didehydro-2',3'-dideoxy derivative follows a similar metabolic activation pathway.

Combination Studies with Other Small Molecules in Cellular Contexts

No published studies have been found that investigate the effects of This compound in combination with other small molecules in cellular models. Combination studies are a crucial component of preclinical drug evaluation, often aimed at identifying synergistic or antagonistic interactions. For related compounds, such as tiazofurin, combination studies with agents like ribavirin (B1680618) have been conducted against various viruses, demonstrating synergistic or additive effects. asm.org Such studies would be essential to determine the potential role of This compound in combination therapies.

In Vivo Efficacy and Mechanistic Studies in Animal Models

Pharmacodynamic Biomarker Assessment in Non-Human Organisms

There is no available data on the assessment of pharmacodynamic biomarkers for This compound in animal models. For the parent compound, tiazofurin, a key pharmacodynamic effect is the inhibition of IMP dehydrogenase, which leads to a reduction in guanosine (B1672433) nucleotide pools. nih.gov In preclinical animal models, the measurement of intratumoral or tissue-specific levels of GTP and dGTP could serve as relevant pharmacodynamic biomarkers. The active metabolite of tiazofurin, TAD, has been identified and measured in tumor cells from animal models, serving as a direct biomarker of drug action. nih.gov Similar biomarker strategies would need to be developed and validated for This compound in future in vivo studies.

Modulation of Disease Parameters in Specific Rodent Models

Specific studies on the modulation of disease parameters by This compound in rodent models of any disease are not present in the available scientific literature. The evaluation of efficacy in relevant animal models is a critical step in preclinical drug development. For context, other 2',3'-didehydro-2',3'-dideoxynucleosides have been tested in rodent models for antiviral activity. The establishment of relevant animal models for diseases where a tiazofurin analog might be effective, such as certain cancers or viral infections, would be a prerequisite for such in vivo efficacy studies.

Investigation of Resistance Mechanisms in Preclinical Animal Models

The emergence of resistance to chemotherapeutic agents is a significant challenge in oncology. Preclinical investigations using animal models and cell lines are crucial for elucidating the biochemical and molecular mechanisms that underpin this resistance. In the context of tiazofurin and its analogs, such as this compound, studies in non-human biological systems have identified several key mechanisms of resistance. These primarily involve alterations in drug metabolism, target enzyme activity, and cellular nucleotide pools.

Research in murine tumor models and human cancer cell lines has demonstrated that resistance to tiazofurin is often a multifactorial phenomenon. nih.govnih.gov A primary mechanism involves the metabolic conversion of tiazofurin to its active metabolite, thiazole-4-carboxamide adenine dinucleotide (TAD). The development of resistance has been strongly correlated with a decreased intracellular accumulation of TAD. nih.govnih.gov

Several enzymatic changes contribute to this reduced TAD concentration. A notable alteration is the decreased activity of NAD pyrophosphorylase, the enzyme responsible for the synthesis of TAD from tiazofurin monophosphate. nih.govnih.govnih.gov In some resistant cell lines, the activity of this enzyme was found to be substantially reduced. nih.gov Conversely, an increase in the activity of TAD phosphodiesterase (TADase), the enzyme that degrades TAD, has also been observed in resistant cells, further contributing to lower levels of the active metabolite. nih.govnih.gov

Another significant resistance mechanism involves the target enzyme of TAD, inosine (B1671953) monophosphate dehydrogenase (IMPDH). While some studies have found that IMPDH activity was not altered in certain resistant human leukemic cell lines nih.gov, other investigations in hepatoma cells have shown a 2- to 3-fold increase in the activity of this enzyme. nih.gov This elevation in IMPDH levels can potentially overcome the inhibitory effects of TAD.

Alterations in cellular nucleotide pools are also a hallmark of resistance. Resistant hepatoma cells have been shown to have elevated steady-state pools of guanylates. nih.gov This increase, coupled with an expansion of the guanylate salvage pathway, may allow cells to bypass the de novo guanylate synthesis pathway that is inhibited by TAD. nih.gov Furthermore, reduced transport of the drug into the cancer cells has been identified as a contributing factor to resistance in some models. nih.govnih.gov

Interestingly, the stability of resistance can vary. In some leukemia cell lines, resistance was found to be stable even in the absence of the drug. nih.gov In contrast, in a hepatoma cell line, resistance was found to be a transient adaptation, with sensitivity returning after multiple passages in a drug-free medium. nih.gov This suggests that resistance to tiazofurin and its analogs can be a result of stable genetic changes or more plastic, adaptive metabolic reprogramming. nih.gov

Research Findings on Resistance Mechanisms:

Mechanism Observation in Resistant Models Affected Cell/Tumor Lines References
Reduced TAD Accumulation Significantly lower intracellular levels of the active metabolite, TAD.Human lung cancer cell lines, Human myelogenous leukemia K562 cells, Hepatoma 3924A. nih.govnih.govnih.gov
Altered Enzyme Activity Decreased NAD pyrophosphorylase activity and/or increased TADase activity.Human myelogenous leukemia K562 cells, Hepatoma 3924A. nih.govnih.govnih.gov
Increased Target Enzyme 2- to 3-fold increase in IMP dehydrogenase activity.Hepatoma 3924A. nih.gov
Altered Nucleotide Pools 3-fold elevation in steady-state guanylate pools and increased guanylate salvage.Hepatoma 3924A. nih.gov
Reduced Drug Transport Decreased Vmax of drug uptake.Human myelogenous leukemia K562 cells, Hepatoma 3924A. nih.govnih.gov
Stability of Resistance Stable in leukemia lines; reverted to sensitive in hepatoma line without drug pressure.Leukemia L1210, P388; Hepatoma 3924A. nih.govnih.gov

Structure Activity Relationship Sar Studies and Rational Design of 2 ,3 Didehydro 2 ,3 Dideoxytiazofurin Analogs

Influence of Thiazole (B1198619) Ring Substitutions on Biological Activity

The thiazole ring is a fundamental pharmacophore in numerous biologically active compounds, and its substitution patterns significantly modulate the activity of tiazofurin (B1684497) analogs. nih.gov Tiazofurin, a C-nucleoside, and its derivatives function as inhibitors of inosine (B1671953) monophosphate dehydrogenase (IMPDH), a key enzyme in the de novo synthesis of guanine (B1146940) nucleotides. The biological activity is profoundly influenced by the nature and position of substituents on the thiazole heterocycle.

Research into various 2,4-disubstituted and 2,5-disubstituted thiazole derivatives has demonstrated a wide spectrum of biological activities, including anticancer, antimicrobial, and antioxidant effects. nih.govjpionline.orgresearchgate.net For instance, the introduction of specific groups can enhance cytotoxicity against cancer cell lines. Studies on a series of 2,4-disubstituted 1,3-thiazole derivatives revealed that certain compounds exhibited moderate to good anticancer activity. jpionline.org The presence of electron-withdrawing groups, such as a nitro group (NO2), or electron-donating groups, like a methoxy (B1213986) group (OMe), on a phenyl ring attached to the thiazole moiety has been shown to be beneficial for activity. nih.gov

In one study, various substitutions on the thiazole ring led to compounds with significant cytotoxicity against human lung (A549) and renal (TK-10) cancer cells, in some cases exceeding the potency of the standard drug doxorubicin (B1662922). researchgate.net Similarly, other analogs have shown potent activity against breast cancer (MCF-7) and liver cancer (HepG-2) cell lines. researchgate.net These findings underscore the thiazole ring as a versatile scaffold where targeted substitutions can fine-tune biological outcomes.

Table 1: Influence of Thiazole Ring Substitutions on Cytotoxic Activity

Analog SeriesSubstituent TypeTarget Cell Line(s)Observed EffectReference
2,4-Disubstituted ThiazolesElectron-withdrawing (e.g., NO₂)C. albicansActive against C. albicans nih.gov
2,4-Disubstituted ThiazolesElectron-donating (e.g., OMe)C. albicans, A. nigerGood activity against A. niger nih.gov
2,5-Disubstituted ThiazolesVariousMRSA, VISA, VRSAPotent activity against resistant bacterial strains nih.gov
Substituted ThiazolesVariousA549 (Lung), TK-10 (Renal)Higher cytotoxicity than doxorubicin for some analogs researchgate.net

Modifications to the Pent-2-enofuranosyl Moiety and their Mechanistic Implications

The unsaturated pent-2-enofuranosyl sugar is a defining feature of 2',3'-Didehydro-2',3'-dideoxytiazofurin. Modifications to this moiety are critical as they directly impact the molecule's conformation, its interaction with cellular kinases, and ultimately its mechanism of action. This class of compounds belongs to the broader category of 2',3'-didehydro-2',3'-dideoxynucleosides (ddNs), which includes established antiviral agents like stavudine (B1682478) (d4T). nih.govsigmaaldrich.com The defining characteristic of these molecules is the absence of hydroxyl groups at the 2' and 3' positions of the sugar ring. nih.gov

The lack of these hydroxyl groups is mechanistically significant. After cellular uptake, nucleoside analogs must be phosphorylated by cellular kinases to their active triphosphate form. This triphosphate then acts as a competitive inhibitor or a chain terminator for viral polymerases or other target enzymes. The 2',3'-didehydro-2',3'-dideoxy structure prevents the formation of a phosphodiester bond during nucleic acid elongation, leading to chain termination.

Introducing other modifications to the sugar ring has been explored to enhance activity or alter specificity. For example, the synthesis of 4'-thioribonucleosides, where the oxygen atom in the furanose ring is replaced by sulfur, creates novel nucleosides with cytotoxic properties against several human tumor cell lines. researchgate.net Another approach involves creating 2'-fluoro-apionucleosides, which combine the structural features of didehydro-dideoxy nucleosides with those of apionucleosides (branched-chain sugar nucleosides). rsc.org These modifications aim to create bioisosteres with improved biological profiles. rsc.org Furthermore, the introduction of a 4'-ethynyl group, as seen in 4'-Ed4T, has been shown to yield more potent anti-HIV activity compared to its parent compound, d4T. nih.gov

Stereochemical Influences on Activity Profiles

Stereochemistry, particularly the chirality of the sugar moiety, plays a pivotal role in the biological activity of nucleoside analogs. The natural configuration for nucleosides is the β-D form. However, studies on synthetic β-L enantiomers have revealed distinct and sometimes advantageous activity profiles.

For example, in the case of dideoxycytidine (ddC), the β-L form and its 5-fluoro derivative (5-F-β-L-ddC) exhibit potent activity against both human immunodeficiency virus (HIV-1) and hepatitis B virus (HBV). nih.govresearchgate.net When compared to the non-natural β-L-dideoxycytidine nucleosides, the natural β-D-ddC showed similar anti-HIV-1 activity but had decreased toxicities to various human cell lines, including bone marrow progenitor cells. nih.govnih.gov

Interestingly, HIV-1 strains that developed resistance to the standard β-D-ddC remained susceptible to the β-L analogs. nih.govnih.gov This suggests that the enzymes responsible for phosphorylation or the viral reverse transcriptase interact differently with the two enantiomers. The sugar configuration of a dideoxynucleoside analog appears to be a major determinant in the rate of development and the pattern of viral resistance. nih.govresearchgate.net These findings highlight the importance of stereochemistry in drug design, offering a strategy to overcome resistance and potentially reduce cytotoxicity.

Table 2: Comparative Activity of Dideoxycytidine Stereoisomers

CompoundConfigurationAnti-HIV-1 ActivityAnti-HBV ActivityCytotoxicityReference
ddCβ-D (Natural)PotentLess PotentHigher toxicity to bone marrow cells nih.govnih.gov
ddCβ-L (Non-natural)Similar to β-D formSignificantly Greater than β-D formDecreased toxicity to bone marrow cells nih.govnih.gov
5-F-ddCβ-L (Non-natural)PotentPotentDecreased toxicity vs. β-D-ddC researchgate.net

Comparative SAR with Related Nucleoside Analogs (e.g., Thymidine (B127349), Inosine Derivatives)

The SAR of this compound analogs can be better understood through comparison with other nucleoside derivatives, such as those of thymidine and purines (e.g., inosine, adenosine). Tiazofurin and its analogs are C-nucleosides, where the base is attached to the sugar via a C-C bond, distinguishing them from the N-glycosidic bond in natural nucleosides like thymidine and inosine. This structural difference impacts their metabolic activation and mechanism of action.

Tiazofurin's active metabolite is an analog of nicotinamide (B372718) adenine (B156593) dinucleotide (NAD), known as thiazole-4-carboxamide (B1297466) adenine dinucleotide (TAD). nih.gov TAD is a potent inhibitor of IMPDH. In contrast, thymidine analogs like d4T are primarily developed as antiviral agents that target viral reverse transcriptase. sigmaaldrich.comnih.gov Comparative studies of d4T with other pyrimidine (B1678525) nucleoside analogs have been crucial in defining the structural requirements for anti-HIV activity. nih.gov

The heterocycle of the nucleoside base is another critical point of comparison. The thiazole ring of tiazofurin serves a similar role to the purine (B94841) ring in some contexts. For example, 1,2,4-triazolo[1,5-a]pyrimidine is considered a bioisostere for purine scaffolds. mdpi.com Quantitative structure-activity relationship (QSAR) models of such analogs help identify key molecular features necessary for biological activity. mdpi.com Similarly, the conversion of adenosine (B11128) derivatives to inosine derivatives via adenosine deaminase is a known metabolic pathway that can be engineered into therapeutic strategies. biorxiv.org Comparing the SAR across these different classes—C-nucleosides, pyrimidine N-nucleosides, and purine N-nucleosides—provides a comprehensive framework for designing novel agents with specific biological targets.

Theoretical and Computational Modeling of 2 ,3 Didehydro 2 ,3 Dideoxytiazofurin Interactions

Conformational Analysis using Molecular Mechanics and Quantum Chemical Methods

Conformational analysis is fundamental to understanding the structure-activity relationship of a molecule. For nucleoside analogs like 2',3'-Didehydro-2',3'-dideoxytiazofurin, the three-dimensional shape, particularly the orientation of the thiazole (B1198619) base relative to the unsaturated sugar ring, dictates its ability to interact with target enzymes.

Molecular Mechanics (MM) and Quantum Chemical (QC) methods are powerful tools for this analysis. MM methods, such as those employing the AMBER or MM2 force fields, calculate the potential energy of a molecule as a function of its atomic coordinates. nih.gov These calculations have been successfully used to study related compounds, such as 2',3'-dideoxy-2',3'-didehydroguanine (d4G), to map out the conformational energy landscape. nih.govnih.gov Such studies typically present results as isoenergy contours in the conformational space defined by the glycosidic (χ) and C4'-C5' (γ) torsion angles, identifying the lowest energy, and thus most stable, conformations. nih.gov

Table 1: Methodologies for Conformational Analysis of Didehydro-Dideoxy Nucleoside Analogs
MethodKey ApplicationExample Compound(s) StudiedTypical Output
Molecular Mechanics (MM)Evaluation of conformational energies and preferred shapes.2',3'-dideoxy-2',3'-didehydroguanine (d4G) nih.govnih.govIsoenergy contour plots (χ vs. γ torsion angles) nih.gov
Quantum Chemistry (DFT)Detailed analysis of stable conformers and intramolecular stabilizing interactions.2',3'-didehydro-2',3'-dideoxythymidine (d4T), 2',3'-didehydro-2',3'-dideoxyadenosine (d4A) nih.govnih.govEnergetic, geometric, and polar characteristics of conformers nih.gov

Molecular Docking Simulations with Identified or Putative Protein Targets

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a protein target. nih.govnih.gov For this compound, the primary putative target is inosine (B1671953) 5'-monophosphate dehydrogenase (IMPDH), the same enzyme targeted by its parent compound, tiazofurin (B1684497). nih.gov Tiazofurin is metabolized into an active NAD analog, which then inhibits IMPDH, a rate-limiting enzyme in GTP biosynthesis crucial for cancer cell proliferation. nih.gov

Docking simulations would place the active form of this compound into the NAD binding site of IMPDH. The primary goals of such a simulation are:

To Predict Binding Affinity: Docking algorithms calculate a scoring function, often expressed in kcal/mol, to estimate the binding free energy. A lower score typically indicates a higher binding affinity. nih.gov

To Elucidate Binding Mode: The simulation reveals the specific interactions, such as hydrogen bonds and hydrophobic contacts, between the ligand and the amino acid residues in the protein's active site. nih.govresearchgate.net

This information is crucial for understanding the molecular basis of inhibition and for the rational design of more potent analogs. Validation of the docking protocol is a standard and necessary step, often achieved by redocking a known co-crystallized ligand to ensure the method can accurately reproduce the experimental binding pose. nih.gov

Table 2: Hypothetical Molecular Docking Study Outline
ComponentDescriptionExample Software
Protein Target PreparationHuman IMPDH crystal structure obtained from the Protein Data Bank (PDB). Water molecules and non-essential ions are removed, and hydrogen atoms are added.MOE (Molecular Operating Environment), PyRx nih.govnih.gov
Ligand PreparationGeneration of the 3D structure of the active metabolite of this compound. Energy minimization is performed.ChemDraw, Avogadro
Docking SimulationThe ligand is placed into the defined binding site of IMPDH, and various conformations are sampled.GOLD Suite, AutoDock nih.gov
AnalysisAnalysis of binding scores and visualization of the top-ranked poses to identify key molecular interactions with active site residues.PyMOL, Discovery Studio

Molecular Dynamics Simulations to Elucidate Binding Kinetics and Stability

While molecular docking provides a static snapshot of the ligand-protein interaction, Molecular Dynamics (MD) simulations offer a dynamic view, revealing the stability of the complex over time. utupub.fi MD simulations solve Newton's equations of motion for a system of atoms and molecules, allowing researchers to observe conformational changes and assess the durability of the interactions predicted by docking. utupub.finih.gov

For the this compound-IMPDH complex, an MD simulation typically running for hundreds of nanoseconds would be performed. meddiscoveries.org Key analyses include:

Root-Mean-Square Deviation (RMSD): This metric tracks the average deviation of the protein backbone and ligand atoms from their initial positions. A stable RMSD value over time suggests the complex has reached equilibrium and is stable. nih.gov

Root-Mean-Square Fluctuation (RMSF): RMSF measures the fluctuation of individual amino acid residues, highlighting flexible regions of the protein upon ligand binding. nih.gov

Binding Free Energy Calculations: Methods like MM/GBSA can be applied to MD trajectories to provide a more accurate estimation of the binding free energy. researchgate.net

Advanced MD techniques can also be used to study the kinetics of ligand binding and unbinding (k-on and k-off rates), which are increasingly recognized as critical parameters for drug efficacy. nih.govnih.gov Such simulations provide a comprehensive understanding of the dynamic behavior and thermodynamic stability of the drug-target complex. biorxiv.org

Table 3: Typical Parameters for a Molecular Dynamics Simulation
ParameterTypical Setting/ValuePurpose
Force FieldAMBER, OPLS3 utupub.fiDefines the potential energy function for all atoms in the system.
Solvent ModelExplicit water model (e.g., TIP3P)Simulates the physiological aqueous environment.
Simulation Time100 - 500 ns utupub.fimeddiscoveries.orgEnsures adequate sampling of molecular motions to assess stability.
EnsembleNPT (isothermal-isobaric)Maintains constant number of particles, pressure, and temperature.
Analysis MetricsRMSD, RMSF, Hydrogen Bond Analysis nih.govTo quantify the stability and nature of the ligand-protein complex.

Quantitative Structure-Activity Relationship (QSAR) Modeling for Predictive Biology

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational method used to establish a mathematical correlation between the chemical structures of a series of compounds and their biological activities. nih.gov For a set of tiazofurin analogs, including this compound, a QSAR model could be developed to predict their inhibitory potency against IMPDH.

The process involves several steps:

Data Set Assembly: A collection of molecules with known biological activities (e.g., IC₅₀ values) is divided into a training set (to build the model) and a test set (to validate it). nih.gov

Descriptor Calculation: Various molecular descriptors (e.g., electronic, steric, hydrophobic properties) are calculated for each molecule.

Model Generation: Statistical methods, such as Multiple Linear Regression (MLR) or Partial Least Squares (PLS), are used to create an equation linking the descriptors to the activity. nih.gov 3D-QSAR methods like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Shape Analysis (CoMSIA) are particularly powerful as they analyze the 3D electrostatic and steric fields of the molecules. nih.gov

Model Validation: The model's predictive power is assessed using statistical metrics like the cross-validated correlation coefficient (q²) and the non-cross-validated correlation coefficient (r²). nih.gov

A robust QSAR model can be used to predict the activity of newly designed, unsynthesized compounds, thereby prioritizing the most promising candidates for synthesis and testing. nih.gov

Table 4: Key Components of a 3D-QSAR Study
ComponentDescriptionExample
Molecular AlignmentSuperimposing all molecules in the dataset based on a common substructure or a highly active template compound.Alignment based on the thiazole-carboxamide moiety.
3D-QSAR MethodGenerates steric and electrostatic field descriptors around the aligned molecules.CoMFA, CoMSIA nih.gov
Statistical AnalysisCorrelates the field values with biological activity using PLS.Generation of a predictive equation.
Validation MetricsAssesses the statistical robustness and predictive ability of the model.q² > 0.5, r² > 0.6 nih.gov
Contour MapsVisual representation of regions where changes in steric or electrostatic properties would increase or decrease activity.Green contours indicate regions where bulky groups are favored.

In Silico Prediction of Metabolic Pathways and Product Formation

Understanding a compound's metabolism is critical for evaluating its efficacy and potential toxicity. In silico metabolism prediction tools use knowledge-based systems and machine learning models to predict how a molecule might be transformed in the body. nih.govresearchgate.net These tools can predict sites of metabolism (SOMs) and the structures of potential metabolites. nih.gov

The parent compound, tiazofurin, is known to be a prodrug that requires intracellular activation. nih.gov It is converted by NAD pyrophosphorylase to an active dinucleotide, thiazole-4-carboxamide (B1297466) adenine (B156593) dinucleotide (TAD), which is the actual inhibitor of IMPDH. nih.gov

For this compound, key questions to be addressed by in silico tools would include:

Anabolic Activation: Will the compound be recognized by cellular kinases for phosphorylation, the first step in forming an active dinucleotide analog?

Metabolic Stability: Is the unsaturated sugar ring or the thiazole ring susceptible to Phase I (e.g., oxidation by Cytochrome P450 enzymes) or Phase II (e.g., glucuronidation) metabolism? semanticscholar.org

Tools like BioTransformer, Meteor, and GLORYx integrate biotransformation rules derived from extensive experimental data to generate metabolic pathways and predict the structures of likely metabolites. nih.govdntb.gov.ua This predictive analysis helps anticipate the active form of the drug and identify potentially toxic or inactive byproducts, guiding subsequent experimental metabolic studies. nih.gov

Table 5: Selected In Silico Tools for Metabolism Prediction
ToolPrediction ApproachKey Output
BioTransformerA collection of metabolism prediction tools (e.g., CYP450, Phase II, human gut microbial metabolism). nih.govdntb.gov.uaPredicted metabolite structures and metabolic pathways.
Meteor Nexus (Lhasa Ltd.)Knowledge-based expert system that uses a comprehensive library of biotransformation rules. nih.govLikely metabolite structures with reasoning.
GLORYxCombines site of metabolism prediction with a collection of rules for Phase I and Phase II reactions. dntb.gov.uaPredicted structures of metabolites resulting from biotransformations.
StarDrop P450 ModulePredicts site of metabolism and reactivity for major CYP isoforms based on quantum mechanics models. semanticscholar.orgReactivity maps for CYP-mediated metabolism.

No Publicly Available Research Found for this compound

Following a comprehensive search of publicly available scientific literature, no specific research data or scholarly articles were identified for the chemical compound This compound . Consequently, it is not possible to generate the requested article focusing on the future directions and emerging research avenues for this specific molecule.

The search primarily yielded information on two related but distinct classes of compounds:

2',3'-Didehydro-2',3'-dideoxythymidine (d4T or Stavudine): An extensively researched nucleoside analogue known for its activity against the human immunodeficiency virus (HIV).

Tiazofurin and its analogues: A class of compounds investigated for their potential anticancer properties.

However, no literature was found that specifically describes the synthesis, biological evaluation, or any research related to the hybrid structure of This compound . This indicates that the compound may be a novel chemical entity that has not yet been described in published research, or it may be a theoretical compound that has not been synthesized or studied.

Therefore, the sections and subsections outlined in the user's request, including its integration with omics technologies, exploration of novel biological applications, development of advanced in vitro and ex vivo models, and synergistic research, cannot be addressed due to the absence of foundational research on this specific molecule.

Q & A

Basic Research Questions

Q. What is the mechanism of action of 2',3'-Didehydro-2',3'-dideoxytiazofurin against HIV, and how can researchers design experiments to validate its reverse transcriptase inhibition?

  • Answer : The compound acts as a chain-terminating nucleoside analogue. Its triphosphate form inhibits HIV reverse transcriptase (RT) by competing with natural nucleotides. To validate this, researchers can:

  • Enzyme Inhibition Assays : Measure Ki values using poly(rA):oligo(dT) as a template:primer. For example, this compound triphosphate showed a Ki of 0.032 µM, comparable to AZT (0.007 µM) .
  • Comparative Studies : Use RT inhibition assays alongside cytotoxicity profiling in HIV-infected CEM cells, comparing EC50 values with AZT or d4T .

Q. What are the optimized synthetic routes for this compound, and what reagents improve sustainability and yield?

  • Answer : Sustainable synthesis involves:

  • Radical Deoxygenation : Replace hazardous Bu3SnH with tris(trimethylsilyl)silane [(Me3Si)3SiH] and substitute AIBN with 1,1′-azobis(cyclohexanecarbonitrile) (ACHN) for safer radical initiation .
  • Deprotection Strategies : Use tetrabutylammonium fluoride (TBAF) or (–)-camphorsulfonic acid [(–)-CSA] for silyl ether removal. CSA is preferred for reduced reagent contamination .
  • Key Steps :

Xanthate Formation : React nucleosides with CS2 and bromoethane under basic conditions.

Deoxygenation : Apply [(Me3Si)3SiH]/ACHN for efficient 2',3'-didehydro bond formation .

Advanced Research Questions

Q. How do crystallographic studies inform the structural optimization of this compound derivatives?

  • Answer : X-ray crystallography reveals critical structural features:

  • S···O(1') Interactions : A close contact (2.835 Å) between the thiazole sulfur and pentose O(1'), stabilized by a C-glycosidic torsion angle of 5.2° .
  • Conformational Rigidity : The unsaturated 2',3'-didehydro bond enforces a planar sugar pucker, enhancing RT binding.
  • Design Implications : Modify the thiazole carboxamide or sugar puckering to optimize binding affinity while minimizing off-target effects .

Q. What methodological challenges arise in regioselective protection during synthesis, and how can they be addressed?

  • Answer : Challenges include:

  • Hydroxyl Group Reactivity : Primary vs. secondary hydroxyl differentiation. Use 5′-O-TBS protection (tert-butyldimethylsilyl) for selective shielding under basic conditions .
  • Enzymatic Acylation : Poor solubility of nucleosides (e.g., adenosine) in reaction media. Optimize solvent systems (e.g., DMF/THF mixtures) or switch to N-protected derivatives (e.g., N4-benzoylcytidine) for higher regioselectivity .
  • Column-Free Purification : Avoid chromatography by using sequential solvent washes (e.g., heptane for xanthate intermediates) .

Q. How can researchers resolve contradictions in cytotoxicity data across different hematopoietic cell lines?

  • Answer : Discrepancies arise from cell-type-specific metabolism. For example:

  • CFU-GM Assays : this compound showed an ID50 of 100 µM, while AZT required only 1 µM for similar toxicity .
  • BFU-E Assays : Both compounds exhibited comparable toxicity (ID50: 10 µM vs. 6.7 µM) due to differential expression of nucleoside transporters .
  • Methodological Adjustments :
  • Use isogenic cell lines to control for genetic variability.
  • Perform pharmacokinetic profiling to assess intracellular triphosphate levels .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.